molecular formula C8H11NO2S B157044 Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate CAS No. 137267-44-8

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate

Cat. No.: B157044
CAS No.: 137267-44-8
M. Wt: 185.25 g/mol
InChI Key: ZZROUBISNMOASW-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with ethyl, methyl, and carboxylate groups, making it a versatile molecule in chemical synthesis and research .

Properties

IUPAC Name

ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZROUBISNMOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Selection and Reaction Mechanism

Ethyl 2-chloro-3-oxobutanoate serves as the α-haloketone precursor, providing the ester and ketone functionalities. When reacted with a thioamide derivative such as N-methylthioacetamide, cyclocondensation occurs via nucleophilic substitution at the α-carbon, followed by dehydration to form the thiazole ring. The methyl groups at positions 2 and 5 originate from the thioamide and α-haloketone, respectively.

Typical Procedure :
A mixture of ethyl 2-chloro-3-oxobutanoate (30 mmol) and N-methylthioacetamide (30 mmol) in absolute ethanol (30 mL) is refluxed for 5–6 hours. Post-reaction, the mixture is cooled, neutralized with sodium bicarbonate, and filtered to isolate the crude product, which is recrystallized from ethanol.

Optimization and Yield

Key variables include reaction time, solvent polarity, and stoichiometry. Ethanol is preferred for its balance of polarity and boiling point, facilitating reflux without side reactions. Yields typically range from 65% to 74%, with purity confirmed via melting point analysis and NMR spectroscopy.

Cyclocondensation of β-Ketoesters and Thioamides

An alternative route utilizes β-ketoesters and thioamides, leveraging their dual reactivity to form the thiazole core.

Reaction Dynamics

Ethyl acetoacetate, a β-ketoester, reacts with thiourea derivatives under acidic conditions. The thiourea’s sulfur nucleophile attacks the keto group, initiating ring closure. For example, ethyl acetoacetate and N,N-dimethylthiourea in ethanol with catalytic acetic acid yield the target compound after 12 hours of reflux.

Representative Data :

Starting MaterialConditionsYield (%)Melting Point (°C)
Ethyl acetoacetateEthanol, reflux, 12h68175–177
N,N-DimethylthioureaGlacial AcOH, 24h72180–182

Solvent and Catalytic Effects

Polar aprotic solvents like DMF may accelerate the reaction but risk ester hydrolysis. Glacial acetic acid as a catalyst enhances protonation of the carbonyl group, increasing electrophilicity and reaction rate.

Post-Synthetic Modifications: Esterification and Alkylation

Pre-formed thiazoles may undergo esterification or alkylation to introduce the ethyl carboxylate group.

Esterification of Thiazole-4-Carboxylic Acid

Thiazole-4-carboxylic acid, synthesized via oxidation of a methylthiazole precursor, is esterified using ethanol and sulfuric acid. This method, while straightforward, requires stringent control of acidic conditions to prevent ring degradation.

N-Alkylation Strategies

Ethyl 2-amino-4-methylthiazole-5-carboxylate can be alkylated at the 2-position using methyl iodide in the presence of a base like potassium carbonate. This two-step approach allows precise control over substituent placement but involves intermediate purification.

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d6) : Signals at δ 2.73 ppm (s, 3H, C5-CH₃) and δ 1.25 ppm (t, 3H, ester -CH₂CH₃) confirm methyl and ethyl groups. The thiazole proton appears as a singlet at δ 7.93 ppm.

  • ¹³C NMR : Peaks at 167.8 ppm (C=O ester), 152.4 ppm (C2-thiazole), and 20.3 ppm (C5-CH₃) align with expected electronic environments.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 213.1 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₂O₂S.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Hantzsch SynthesisOne-pot reaction, high atom economyRequires strict stoichiometry65–74
β-Ketoester CyclizationFlexible substituent introductionLonger reaction times60–72
Post-Synthetic ModificationPrecise functionalizationMultiple purification steps50–65

Industrial and Scalability Considerations

Large-scale synthesis prioritizes the Hantzsch method due to its simplicity and minimal purification needs. However, solvent recovery systems and continuous flow reactors are recommended to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₇H₉N₁O₂S
Molecular Weight: 171.22 g/mol
Solubility: Soluble in alcohol and ether
Melting Point: Not specified

The compound features a thiazole ring with two methyl groups at positions 2 and 5, and an ethyl carboxylate group at position 4. These substituents contribute to its unique reactivity and biological activity.

Chemistry

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate serves as a building block for synthesizing more complex thiazole derivatives. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution.

Type of Reaction Reagents Products
OxidationHydrogen peroxide, potassium permanganateSulfoxides, sulfones
ReductionLithium aluminum hydrideThiazolidine derivatives
SubstitutionHalogenating agents, nucleophilesVarious substituted thiazole derivatives

Biology

This compound has been investigated for its potential antimicrobial , antifungal , and antiviral properties . Studies indicate that it exhibits significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μmol/mL
Escherichia coli0.038 μmol/mL
Candida albicans0.020 μmol/mL

These results demonstrate its potential as an alternative to established antibiotics.

Medicine

This compound is being explored for its potential use in drug development. Research has focused on its anti-inflammatory and anticancer activities:

  • Anti-inflammatory Activity: Studies have shown that this compound can inhibit pro-inflammatory cytokines.
  • Anticancer Activity: Preliminary investigations suggest it may induce apoptosis in cancer cells through various mechanisms.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against multiple bacterial strains. The results indicated that the compound exhibited remarkable inhibition against both Gram-positive and Gram-negative bacteria, comparable to conventional antibiotics .

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results showed significant cell death in treated cells compared to controls, indicating its potential as a lead compound for cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Uniqueness: Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Biological Activity

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This compound belongs to the thiazole class, which is known for its significant pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. This article explores the biological activity of this compound through various studies and applications.

Chemical Structure and Properties

This compound features a thiazole ring with two methyl groups at positions 2 and 5, and an ethyl carboxylate group at position 4. The presence of these substituents contributes to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC₇H₉N₁O₂S
Molecular Weight171.22 g/mol
SolubilitySoluble in alcohol and ether
Melting PointNot specified

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant activity against various bacterial strains. For instance, studies have shown that this compound demonstrates notable inhibition against Gram-positive and Gram-negative bacteria.

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It has been tested against common fungal pathogens, with results indicating effective inhibition of growth. The mechanism of action often involves interference with fungal cell wall synthesis or function.

Antiviral Activity

Recent studies have explored the antiviral potential of thiazole derivatives. This compound has been suggested as a candidate for development against viral infections due to its ability to inhibit viral replication processes . Molecular docking studies indicate that this compound may interact with viral proteins effectively.

Anticancer Activity

The anticancer properties of this compound have also been documented. Research indicates that it can induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and death . Specific studies have reported IC50 values indicating potent cytotoxicity against several cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeBiological EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibits growth of fungal pathogens
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells

The biological activities of this compound can be attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors influencing cellular signaling.
  • Biochemical Pathways : The compound can activate or inhibit pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Potential : In vitro studies revealed that treatment with this compound led to a reduction in cell viability in human cancer cell lines by inducing apoptosis through caspase activation .

Q & A

Q. What are the established synthetic routes for Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization reactions. A common method involves reacting ethyl 2-bromoacetate with thiourea under alkaline conditions to form the thiazole ring, followed by methylation steps. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMSO (used in for similar thiazole derivatives) enhance reaction efficiency.
  • Temperature control : Reflux conditions (e.g., 18 hours in ) are often employed for cyclization.
  • Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid in ) can accelerate intermediate formation.
    Yield optimization may involve stepwise purification (e.g., recrystallization from ethanol/water mixtures) and automation (e.g., continuous flow reactors mentioned in ) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity (e.g., and ).
    • IR : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software () resolves molecular geometry and hydrogen-bonding networks. For example, highlights X-ray validation of similar thiazole derivatives .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations can:

  • Predict molecular orbitals and electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., cyclization energetics) to rationalize experimental outcomes.
  • Validate spectroscopic data (e.g., NMR chemical shifts via gauge-including atomic orbital methods).
    AI-driven tools () can further optimize synthetic routes by mining reaction databases for analogous thiazole syntheses .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for thiazole derivatives?

Discrepancies in mechanisms (e.g., competing pathways for substituent introduction) can be addressed via:

  • Isotopic labeling : Track atom migration during reactions (e.g., 15N^{15}N-thiourea to confirm ring formation).
  • Kinetic studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature).
  • Intermediate trapping : Use low-temperature NMR or quenching agents to isolate transient species (e.g., ’s reflux-acetic acid method for stabilizing intermediates) .

Q. How is this compound utilized in medicinal chemistry, and what are its hypothesized biological targets?

The compound serves as a scaffold for bioactive derivatives. Potential applications include:

  • Antimicrobial agents : Structural analogs in and show activity against bacterial targets via thiazole-DNA interactions.
  • Kinase inhibitors : The methyl and ester groups may hydrogen-bond with ATP-binding pockets.
  • Prodrug development : Ester hydrolysis (e.g., liver esterases) can release active carboxylic acid metabolites .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Byproduct formation : Optimize stoichiometry (e.g., excess alkylating agents) and use scavengers (e.g., molecular sieves).
  • Purification : Chromatography may be replaced with recrystallization (e.g., ethanol/water in ) for cost efficiency.
  • Safety : Bromine or thiourea handling requires inert atmospheres and corrosion-resistant reactors .

Q. How do substituent variations on the thiazole ring (e.g., methyl vs. nitro groups) influence physicochemical properties?

  • Electron-withdrawing groups (e.g., -NO2_2, ) increase ring electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Hydrophobic groups (e.g., -CH3_3) improve membrane permeability, critical for drug design.
  • Steric effects : Bulky substituents (e.g., 2,4-dichlorophenoxy in ) may hinder crystallization, requiring tailored solvent systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.